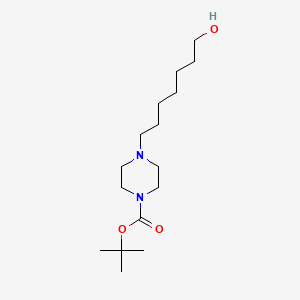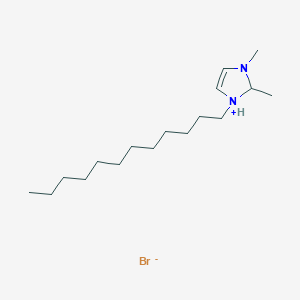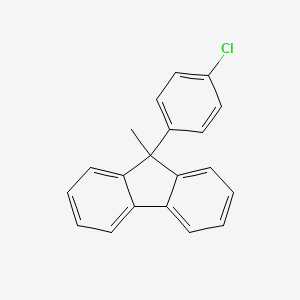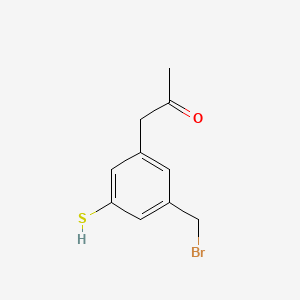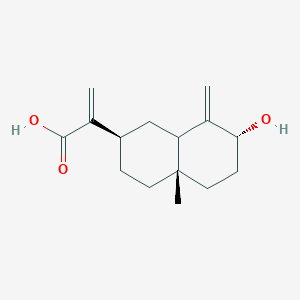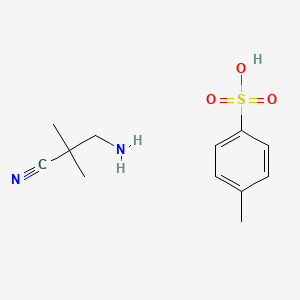
3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various fields of research due to its unique structure and properties. This compound is characterized by the presence of an amino group, a nitrile group, and a sulfonate group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate typically involves the reaction of 3-Amino-2,2-dimethylpropanenitrile with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonate group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted amines.
Reduction: Conversion of nitrile to primary amine.
Oxidation: Formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments. These interactions enable the compound to modulate various biochemical pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2,2-dimethylpropanenitrile
- 4-Methylbenzenesulfonate
- 3-Amino-2,2-dimethylpropanenitrile hydrochloride
Uniqueness
3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both an amino group and a nitrile group allows for diverse chemical transformations, while the sulfonate group enhances its solubility and stability. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2O3S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
3-amino-2,2-dimethylpropanenitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3-6)4-7/h2-5H,1H3,(H,8,9,10);3,6H2,1-2H3 |
InChI-Schlüssel |
PBMACZKXPCLCMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)
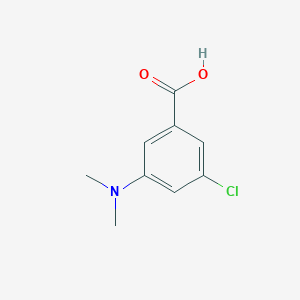
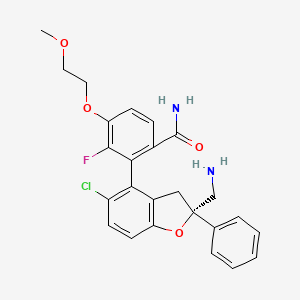
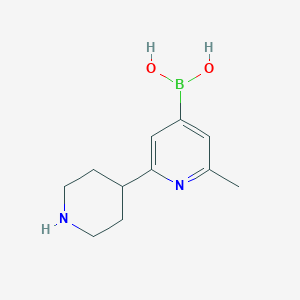
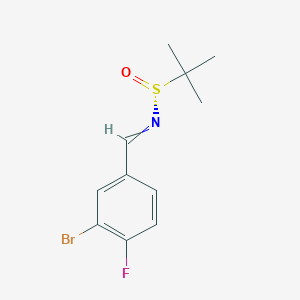
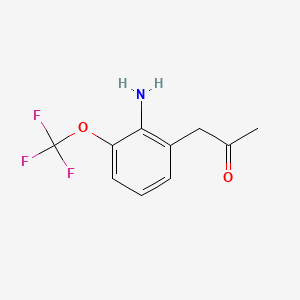
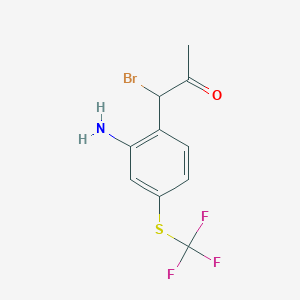
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
